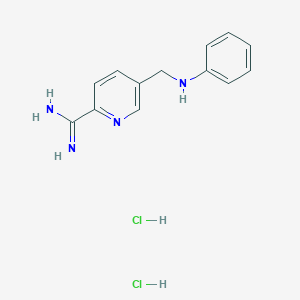

5-((Phenylamino)methyl)picolinimidamide dihydrochloride

Description

5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a picolinimidamide derivative characterized by a phenylamino-methyl substituent at the 5-position of the pyridine ring, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form likely improves its pharmacokinetic properties compared to freebase analogs .

Properties

Molecular Formula |

C13H16Cl2N4 |

|---|---|

Molecular Weight |

299.20 g/mol |

IUPAC Name |

5-(anilinomethyl)pyridine-2-carboximidamide;dihydrochloride |

InChI |

InChI=1S/C13H14N4.2ClH/c14-13(15)12-7-6-10(9-17-12)8-16-11-4-2-1-3-5-11;;/h1-7,9,16H,8H2,(H3,14,15);2*1H |

InChI Key |

GNBLKCZSMSJVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=C(C=C2)C(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic routes for 5-((Phenylamino)methyl)picolinimidamide dihydrochloride involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which joins chemically differentiated fragments using palladium as a catalyst . The reaction conditions are mild and functional group tolerant, making it suitable for this compound.

Industrial Production Methods: While specific industrial production methods are proprietary, they likely involve large-scale synthesis using optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-((Phenylamino)methyl)picolinimidamide dihydrochloride can undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound or creating derivatives.

Common Reagents and Conditions:Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are employed.

Substitution: Halogens (e.g., chlorine, bromine) can replace functional groups.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, reduction may yield an amine derivative, while oxidation could lead to an imine or amide.

Scientific Research Applications

Research indicates that compounds related to 5-((Phenylamino)methyl)picolinimidamide dihydrochloride exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The imidamide moiety is known to interact with specific biological targets involved in cancer progression .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains due to its ability to disrupt cellular processes .

- Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Therapeutic Applications

The therapeutic potential of this compound extends across several medical conditions:

- Cancer Treatment : Due to its structural similarities with known anticancer agents, this compound may serve as a lead compound for developing new cancer therapies targeting specific pathways involved in tumor growth.

- Infectious Diseases : The antimicrobial properties suggest applications in treating infections caused by resistant bacterial strains, particularly in an era where antibiotic resistance is a growing concern.

- Neurological Disorders : Its potential neuroprotective effects could be explored further in the context of diseases like Alzheimer's, where stabilizing microtubules within neurons may mitigate disease progression .

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on Anticancer Efficacy : A recent study evaluated a series of pyrimidine derivatives, including those related to the target compound, demonstrating significant inhibition of cancer cell lines through apoptosis induction .

- Antimicrobial Screening : A comprehensive assay assessed the antibacterial activity of various picolinamide derivatives, revealing promising results against Gram-positive bacteria .

- Neuroprotective Mechanisms : Research into microtubule-stabilizing agents indicated that compounds structurally related to this compound could enhance neuronal resilience against toxic insults .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Structural analogs of 5-((Phenylamino)methyl)picolinimidamide dihydrochloride share the picolinimidamide backbone but differ in substituents at the 5-position, which critically influence physicochemical and biological properties:

- 5-Methoxypicolinimidamide hydrochloride (CAS 1179359-60-4): Features a methoxy (-OCH₃) group, conferring moderate hydrophilicity. Its similarity score to the target compound is 0.91, indicating high structural overlap except for the phenylamino-methyl vs. methoxy substituent .

- 5-Phenylpicolinimidamide hydrochloride (CAS 19382-38-8): Substituted with a phenyl group, enhancing lipophilicity. Its similarity score is 0.82, reflecting differences in the amino-methyl linker .

- 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride (CAS 1179362-45-8): Contains electron-withdrawing Cl and CF₃ groups, which may improve metabolic stability. Lower similarity (0.69) due to substituent position and type .

- 5-(Trifluoromethyl)picolinimidamide hydrochloride (CAS 175277-48-2): The CF₃ group increases electronegativity and steric bulk, reducing similarity (0.71) .

Physicochemical Properties

Key differences in molecular formulas, weights, and substituents are summarized below:

*Estimated properties based on analogs.

Biological Activity

5-((Phenylamino)methyl)picolinimidamide dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its implications in cancer treatment. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound, with the CAS number 1416439-84-3, features a picolinamide core structure that is known for its versatility in biological applications. The compound's molecular formula is C12H14Cl2N4, indicating the presence of two hydrochloride groups which enhance its solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that derivatives of picolinimidamide can inhibit key pathways involved in cell proliferation and survival, particularly in cancer cells. The compound has shown promising results in stabilizing microtubules, which are crucial for cell division and intracellular transport.

Antiparasitic Activity

Recent studies have highlighted the efficacy of this compound against trypanosomatid parasites, including Trypanosoma brucei, T. cruzi, and Leishmania donovani. In vitro assays demonstrated that this compound exhibits significant antiparasitic activity, with effective concentrations (EC50) reported in the low micromolar range.

Table 1: Antiparasitic Activity of this compound

Cytotoxicity Studies

While evaluating the safety profile of this compound, cytotoxicity assays were performed against mammalian cell lines. The compound exhibited a selective index (SI) indicating favorable therapeutic windows when compared to its cytotoxic effects on mammalian cells.

Table 2: Cytotoxicity Data

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable oral bioavailability and an acceptable clearance rate in animal models.

Table 3: Pharmacokinetic Parameters

Case Studies and Clinical Implications

Several case studies have explored the use of picolinimidamide derivatives in treating hyperproliferative diseases. These studies emphasize the potential of such compounds to disrupt cancer cell growth through targeted inhibition of critical signaling pathways such as PI3K/Akt/mTOR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.